molecular formula C17H17BrO B1293211 4'-Bromo-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-17-4

4'-Bromo-3-(3,4-dimethylphenyl)propiophenone

Cat. No. B1293211
M. Wt: 317.2 g/mol
InChI Key: SMNMKERDPWLJNI-UHFFFAOYSA-N
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Description

The compound "4'-Bromo-3-(3,4-dimethylphenyl)propiophenone" is a brominated aromatic ketone with potential relevance in various chemical syntheses and applications. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related brominated compounds and their derivatives.

Synthesis Analysis

The synthesis of related compounds involves electropolymerization and phase transfer catalyzed polymerization. For instance, the electropolymerization of a dithienothiophene derivative with bromophenyl groups was performed using a potentiodynamic method, which could be analogous to methods used for synthesizing similar brominated aromatic compounds . Additionally, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol suggests a potential pathway for synthesizing polymeric materials from brominated monomers, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of brominated compounds significantly influences their reactivity and properties. The presence of a bromine atom, particularly in the para position, can lead to mild electron-withdrawing effects, which may affect the electrophilic substitution reactions and the overall stability of the molecule . The structural analysis of poly(2,6-dimethyl-1,4-phenylene oxide) derivatives also indicates that the position and number of substituents on the aromatic ring can lead to different structural units within the polymer chain .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including electrophilic substitution with rearrangement. For example, the bromination of 2,4-dimethylphenol leads to multiple products depending on the reaction conditions, demonstrating the complexity and versatility of reactions involving brominated intermediates . These findings can provide insights into the potential reactivity of "4'-Bromo-3-(3,4-dimethylphenyl)propiophenone" in similar electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The electrochromic behavior of a polymeric brominated dithienothiophene derivative, for example, shows good optical contrast and fast switching times, indicating potential applications in electrochromic devices . The phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol results in polymers with well-defined molecular weights, which is crucial for determining the material's physical properties . These studies suggest that "4'-Bromo-3-(3,4-dimethylphenyl)propiophenone" may also exhibit distinct physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Transformation and Environmental Impacts of Brominated Compounds

Brominated Flame Retardants

Research has extensively covered the occurrence, environmental fate, and toxicology of brominated flame retardants (BFRs), including compounds structurally related to 4'-Bromo-3-(3,4-dimethylphenyl)propiophenone. BFRs, such as tetrabromobisphenol A and its derivatives, have been investigated for their environmental persistence, bioaccumulation, and potential endocrine-disrupting effects. These studies highlight the significance of understanding the environmental impacts and degradation pathways of brominated compounds, including those used in industrial applications (Harrison et al., 2005).

Degradation and Transformation

The environmental transformation of brominated compounds, including the mechanisms of their degradation in aquatic and soil systems, has been a subject of interest. This research is crucial for assessing the ecological risks and developing strategies for the remediation of environments contaminated with brominated organic compounds (Law et al., 2006).

Synthetic Applications and Chemical Reactivity

Synthetic Chemistry

In the realm of synthetic organic chemistry, brominated phenolic compounds serve as intermediates in the synthesis of more complex molecules. Their reactivity, particularly in electrophilic aromatic substitutions, facilitates the construction of compounds with diverse biological and physicochemical properties. While specific studies on 4'-Bromo-3-(3,4-dimethylphenyl)propiophenone were not identified, the general principles of bromination and its role in synthetic strategies underscore the compound's potential utility in producing pharmaceuticals, agrochemicals, and materials (Tateiwa & Uemura, 1997).

properties

IUPAC Name

1-(4-bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-3-4-14(11-13(12)2)5-10-17(19)15-6-8-16(18)9-7-15/h3-4,6-9,11H,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNMKERDPWLJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644838
Record name 1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-(3,4-dimethylphenyl)propiophenone

CAS RN

898779-17-4
Record name 1-Propanone, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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